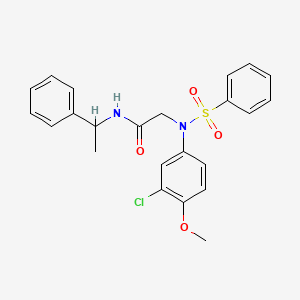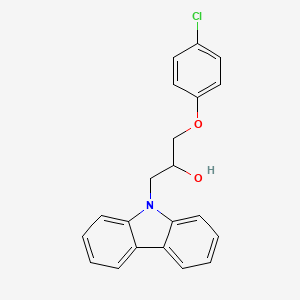
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanol, also known as Carbazochrome, is a synthetic compound that belongs to the family of carbazoles. It is a potent hemostatic agent that has been used in the treatment of various bleeding disorders.
Mécanisme D'action
The exact mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole is not fully understood. It is believed to work by promoting platelet aggregation and stabilizing blood vessels. 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to increase the release of thromboxane A2, a potent vasoconstrictor and platelet aggregator, from platelets. It also inhibits the breakdown of fibrin, a protein that forms the basis of blood clots.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to have several biochemical and physiological effects. It increases the activity of coagulation factors such as factor VIII and von Willebrand factor, which are involved in the formation of blood clots. It also increases the release of endothelin-1, a potent vasoconstrictor, from endothelial cells. 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to reduce bleeding time and improve clotting time in patients with bleeding disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has several advantages for lab experiments. It is a potent hemostatic agent that can be used to study the coagulation cascade and platelet function. It is also relatively easy to synthesize and purify. However, 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has several limitations. It is not widely available, and its use is restricted to certain countries. It is also expensive, which limits its use in research.
Orientations Futures
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole. One area of research is the development of new hemostatic agents based on the structure of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole. Another area of research is the study of the mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole and its effects on platelet function and coagulation. Additionally, the use of 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole in the treatment of bleeding disorders such as hemophilia and thrombocytopenia could be further investigated. Finally, the development of new synthesis methods for 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole could lead to a more cost-effective and widely available hemostatic agent.
Méthodes De Synthèse
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole can be synthesized by reacting 1-(9H-carbazol-9-yl)-3-chloro-2-propanol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-90°C, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been extensively studied for its hemostatic properties and has been used in the treatment of various bleeding disorders such as hemorrhagic diathesis, hemophilia, and thrombocytopenia. It has also been used in the treatment of bleeding associated with surgery, dental procedures, and obstetrics. 1-(9H-carbazol-9-yl)-3-(4-chlorophenoxy)-2-propanole has been shown to be effective in reducing bleeding time and improving clotting time in patients with bleeding disorders.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-15-9-11-17(12-10-15)25-14-16(24)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWIKTWSIDZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387225 |
Source


|
| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6070-08-2 |
Source


|
| Record name | 1-carbazol-9-yl-3-(4-chlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

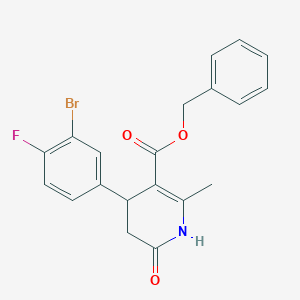
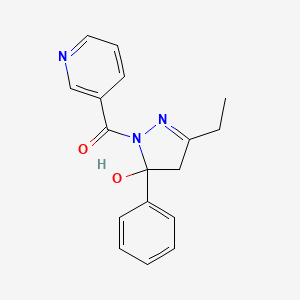
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
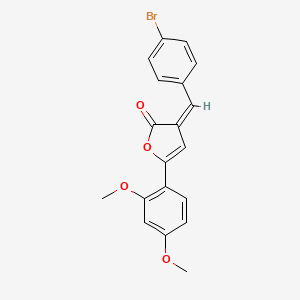
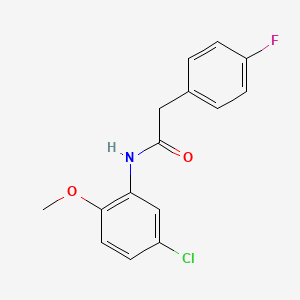
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
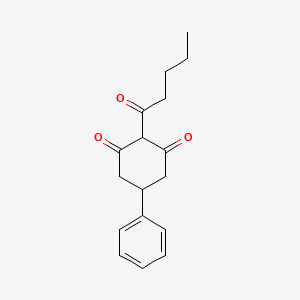
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
